4-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}naphthalen-1-ol
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Overview
Description
4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol is an organic compound with the molecular formula C20H19N3O3S It is known for its complex structure, which includes a naphthol group, a diazenyl linkage, and a pyrrolidinylsulfonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol typically involves a multi-step process. One common method includes the diazotization of 4-(1-pyrrolidinylsulfonyl)aniline followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The naphthol group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage and sulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol: can be compared with other diazenyl and sulfonyl-containing compounds such as:
Uniqueness
What sets 4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol apart is its combination of a naphthol group with a diazenyl linkage and a pyrrolidinylsulfonylphenyl moiety
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H19N3O3S/c24-20-12-11-19(17-5-1-2-6-18(17)20)22-21-15-7-9-16(10-8-15)27(25,26)23-13-3-4-14-23/h1-2,5-12,24H,3-4,13-14H2 |
InChI Key |
NLEBUIWARLVMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)O |
Origin of Product |
United States |
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